molecular formula C12H13NO3 B2519677 benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 406220-14-2

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2519677
CAS No.: 406220-14-2
M. Wt: 219.24
InChI Key: OZHQEYLUECOUMU-SECBINFHSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both stereochemical descriptors and functional group identifiers. According to PubChem computational nomenclature systems, the compound is formally designated as benzyl (R)-2-methyl-3-oxoazetidine-1-carboxylate, with the R-descriptor indicating the absolute configuration at the stereogenic center. Alternative systematic names recorded in chemical databases include 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-, which provides a more descriptive approach to the molecular structure by emphasizing the azetidine ring as the parent structure.

The compound belongs to the broader classification of β-lactam derivatives, which are four-membered cyclic amides containing a nitrogen atom within the ring structure. Within this classification, the molecule is specifically categorized as a 2-azetidinone derivative, sharing structural features with pharmaceutically important compounds such as penicillins and cephalosporins. The systematic classification further identifies this compound as an N-protected azetidine, where the benzyl carboxylate group serves as a protecting group for the nitrogen atom.

Chemical databases consistently assign the compound the Chemical Abstracts Service number 406220-14-2, which serves as its unique identifier in chemical literature and commercial databases. The MDL number MFCD28501892 provides additional cataloging information for database searches and chemical inventory systems.

Molecular Formula and Stereochemical Configuration (R-Stereochemistry)

The molecular formula of this compound is C₁₂H₁₃NO₃, indicating a composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been consistently calculated as 219.24 grams per mole across multiple chemical databases and computational systems. The simplified molecular input line entry system representation of the compound is C[C@@H]1C(=O)CN1C(=O)OCC1=CC=CC=C2, which explicitly indicates the stereochemical configuration through the @@H notation at the stereogenic center.

The R-stereochemistry at the 2-position represents a critical structural feature that distinguishes this compound from its S-enantiomer. The R-configuration indicates that when the molecule is viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the stereogenic carbon follow a clockwise arrangement. This stereochemical assignment has been computationally verified using InChI key systems, with the compound receiving the identifier BJLCWTBMPZFGNX-VIFPVBQESA-N when the stereochemistry is explicitly defined. Comparative analysis with the S-enantiomer, which carries the CAS number 613688-34-9, demonstrates that both compounds share identical molecular formulas and weights but differ significantly in their three-dimensional spatial arrangements.

Structural Parameter Value Source
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Stereochemical Configuration 2R
InChI Key BJLCWTBMPZFGNX-VIFPVBQESA-N
SMILES Notation C[C@@H]1C(=O)CN1C(=O)OCC1=CC=CC=C2

The stereochemical configuration influences the compound's reactivity patterns and potential biological interactions, as demonstrated in studies of related azetidine derivatives. The R-configuration specifically affects the spatial orientation of the methyl substituent relative to the carbonyl group, creating distinct conformational preferences that can impact chemical reactivity and molecular recognition processes.

Comparative Analysis with Related Azetidine Carboxylates

Comparative structural analysis reveals significant differences between this compound and related azetidine carboxylate derivatives, particularly in terms of protecting group selection and stereochemical configuration. The tert-butyl analogue, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, exhibits contrasting stereochemistry with an S-configuration and different protecting group chemistry. This tert-butyl derivative possesses the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 grams per mole, demonstrating the structural impact of carboxylate protecting group modification.

The benzyl protecting group in the target compound provides distinct synthetic advantages compared to tert-butyl alternatives, particularly in terms of removal conditions and stability profiles. While tert-butyl carboxylates typically require acidic conditions for deprotection, benzyl carboxylates can be removed through hydrogenolysis or other mild reductive conditions. The 2,2-dimethyl analogue, benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, represents another structural variant with the molecular formula C₁₃H₁₅NO₃ and molecular weight of 233.26 grams per mole. This compound differs through gem-dimethyl substitution at the 2-position, which eliminates stereochemical considerations while potentially affecting ring strain and reactivity patterns.

Compound Molecular Formula Molecular Weight (g/mol) Stereochemistry CAS Number
This compound C₁₂H₁₃NO₃ 219.24 2R 406220-14-2
Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate C₁₂H₁₃NO₃ 219.24 2S 613688-34-9
Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate C₉H₁₅NO₃ 185.22 2S 171919-76-9
Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate C₁₃H₁₅NO₃ 233.26 None 2090777-90-3

Properties

IUPAC Name

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQEYLUECOUMU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of benzylamine with a suitable azetidinone derivative under controlled conditions. One common method involves the use of benzylamine and 2-methyl-3-oxoazetidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate serves as a building block for synthesizing more complex molecules. It is frequently employed as a reagent in various organic reactions, including:

  • Oxidation : Converts to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Yields alcohols when treated with hydrogenation catalysts like palladium on carbon.
  • Substitution Reactions : Facilitates nucleophilic substitutions at the benzyl group, producing various substituted derivatives .

Biology

Research has indicated that this compound possesses potential biological activity , particularly:

  • Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development , particularly in designing novel therapeutic agents targeting specific diseases. Its unique structural features may confer distinct biological properties that warrant further investigation .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited significant inhibition zones compared to control substances, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research published in pharmacology journals highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes responsible for cell proliferation, suggesting its utility in cancer therapy development .

Mechanism of Action

The mechanism of action of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

tert-Butyl (2R)-2-Methyl-3-oxoazetidine-1-carboxylate (CAS: 1638744-93-0)

  • Structural Differences : Replaces the benzyl ester with a tert-butyl ester.
  • Functional Impact: The tert-butyl group enhances steric protection of the carbonyl group, increasing stability against hydrolysis compared to the benzyl ester .
  • Synthetic Utility : Preferred in solid-phase peptide synthesis due to its orthogonal protecting group strategy .

tert-Butyl N-[cis-2-Methylazetidin-3-yl]carbamate Hydrochloride (CAS: 2007915-44-6)

  • Structural Differences : Contains a carbamate (Boc) group and a secondary amine instead of the 3-oxo group.
  • Functional Impact :
    • The amine enables hydrogen bonding, making it suitable for metal-catalyzed C–H functionalization reactions.
    • The absence of the 3-oxo group reduces electrophilicity, altering reactivity in nucleophilic additions .

Comparison with Five-Membered Heterocycles

Benzyl (2R,4R)-4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate (CAS: 143564-89-0)

  • Structural Differences: Five-membered oxazolidinone ring with an additional phenyl group at C2.
  • Functional Impact: The oxazolidinone ring exhibits reduced ring strain compared to azetidine, enhancing thermal stability. The phenyl group introduces π-π stacking interactions, beneficial in asymmetric catalysis .

Benzyl 2-(2-Ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate (CAS: 219841-93-7)

  • Structural Differences : Five-membered pyrrolidine ring with an ethoxycarbonylmethyl substituent.
  • The ethoxy group introduces an additional site for metabolic oxidation .

Comparison with Spirocyclic and Macrocyclic Analogues

6-Benzyl 5-tert-Butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

  • Structural Differences : Spirocyclic system fusing azetidine with a cyclopropane ring.
  • Functional Impact: The spiro architecture imposes severe steric constraints, limiting rotational freedom but enhancing stereochemical control in synthesis . Higher melting point (mp >150°C) compared to the monocyclic azetidine due to rigid packing .

tert-Butyl 3-Oxoazepane-1-carboxylate

  • Structural Differences : Seven-membered azepane ring.
  • Functional Impact :
    • Reduced ring strain enhances stability but decreases reactivity in ring-opening reactions.
    • Larger cavity size enables host-guest interactions, unlike the compact azetidine .

Key Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight logP* Melting Point (°C)
Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (406220-14-2) C₁₂H₁₃NO₃ 219.24 1.8 92–94
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (1638744-93-0) C₉H₁₅NO₃ 185.22 1.2 68–70
Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate (143564-89-0) C₁₉H₁₉NO₄ 325.36 2.5 118–120

*Predicted using the XLogP3 method.

Research Findings and Trends

  • Stereochemical Influence : The (2R) configuration in this compound is critical for enantioselective synthesis of thrombin inhibitors, as demonstrated in kinetic resolution studies .
  • Hydrogen Bonding: The 3-oxo group forms robust hydrogen bonds with serine residues in penicillin-binding proteins, a feature less pronounced in tert-butyl esters due to steric hindrance .
  • Computational Insights : Density functional theory (DFT) studies reveal that the azetidine ring’s puckering amplitude (qm = 0.45 Å) is lower than pyrrolidine analogues (qm = 0.62 Å), favoring planar transition states in cycloadditions .

Biological Activity

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃NO₃
  • Molecular Weight : 219.236 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 358.8 °C
  • Flash Point : 170.8 °C

These properties contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and pharmacology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformations, thereby disrupting metabolic processes or cellular signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. While specific data on its bioactivity is still emerging, compounds with similar structures have shown effectiveness against various pathogens and cancer cell lines.

Case Studies

  • Anticancer Activity : A study explored the effects of benzyl (2R)-2-methyl-3-oxoazetidine derivatives on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Effects : Preliminary investigations have demonstrated that this compound displays inhibitory activity against several bacterial strains, which could lead to its application in developing new antibiotics.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other compounds:

Compound NameStructure TypeBiological Activity
BenzylpenicillinAntibioticEffective against bacterial infections
LacosamideAntiepilepticUsed for seizure disorders
(2R)-2-benzyl-3-nitropropanoic acidPotentially bioactiveUnder investigation for various activities

Benzyl (2R)-2-methyl-3-oxoazetidine's azetidine ring structure imparts distinct chemical reactivity and biological properties compared to these compounds, making it a valuable candidate for targeted research.

Research Findings

Recent studies have focused on synthesizing derivatives of benzyl (2R)-2-methyl-3-oxoazetidine to enhance its biological activity. For instance, modifications to the azetidine ring have been shown to improve potency against specific cancer cell lines while reducing toxicity in normal cells .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., δ 4.5–5.0 ppm for benzyl CH2_2) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and ring puckering .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 235.1) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity (>99% ee) .

How can stereochemical integrity be maintained during the synthesis of (2R)-configured azetidine derivatives?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (R)-configured starting materials (e.g., tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate) to enforce stereochemistry .
  • Asymmetric Catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
  • Monitoring : Periodic CD spectroscopy or polarimetry to detect racemization during acidic/basic steps .

What computational methods are used to analyze the conformational dynamics of the azetidine ring?

Q. Advanced Research Focus

  • Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity (e.g., θ = 25° for envelope conformers) .
  • DFT Calculations : Gaussian 16 optimizes ground-state geometries (B3LYP/6-31G*) and predicts NMR shifts .
  • Mercury CSD : Compare crystal structures with Cambridge Structural Database entries to identify common puckering motifs .

How do structural modifications of the azetidine core impact biological activity in receptor-binding studies?

Q. Advanced Research Focus

  • SAR Studies : Introducing a 2-methyl group reduces oxidative metabolism but weakens hM4 receptor potency (EC50_{50} shifts from 324 nM to >1 μM) .
  • Docking Simulations : AutoDock Vina predicts steric clashes between the methyl group and receptor subpockets, explaining reduced efficacy .
  • In Vitro Assays : Functional cAMP assays in HEK293 cells quantify inverse agonism (e.g., 40% inhibition at 10 μM) .

How should researchers resolve discrepancies in reported crystal structures of azetidine derivatives?

Q. Advanced Research Focus

  • Validation : Cross-check SHELXL refinement parameters (R-factor < 0.05) and hydrogen-bonding networks .
  • Conformational Analysis : Use Mercury’s packing similarity tool to compare unit cells and identify polymorphic variations .
  • Data Deposition : Submit structures to the CCDC (e.g., CCDC 1234567) for peer-reviewed validation .

What are the emerging applications of this compound in targeted drug discovery?

Q. Translational Research Focus

  • M4 Muscarinic Receptor Modulation : Preclinical candidates for schizophrenia show 50% oral bioavailability in murine models .
  • Prodrug Design : Ester hydrolysis in vivo releases active azetidine metabolites with improved CNS penetration .
  • Target Validation : CRISPR-Cas9 knockout models confirm receptor-specific effects .

How can researchers address high metabolic clearance in azetidine-based lead compounds?

Q. Troubleshooting Focus

  • Structural Tweaks : Replace labile protons with fluorine atoms or introduce spirocyclic groups (e.g., pyrrolidine) to block CYP3A4 oxidation .
  • Prodrug Strategies : Benzyl ester masking improves plasma stability (t1/2_{1/2} > 6 hrs in human liver microsomes) .
  • PK/PD Modeling : Phoenix WinNonlin correlates logP (1.85) with reduced renal clearance .

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